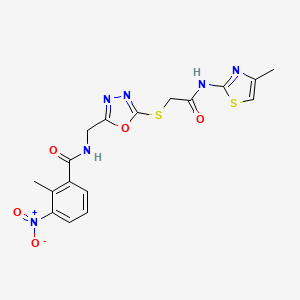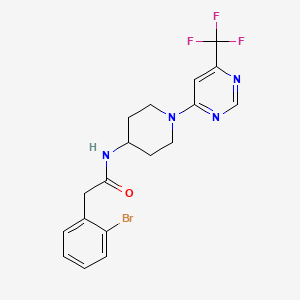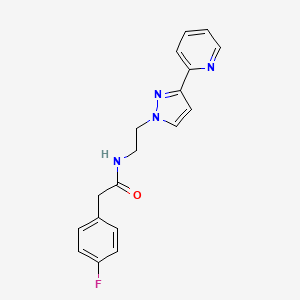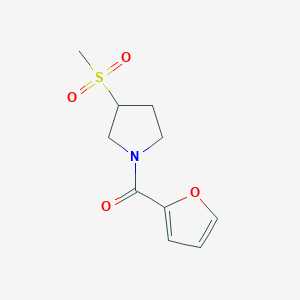
Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Researchers have explored the hydrogenation of furan-2-carboxylic acid derivatives, including compounds structurally related to "Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone". This process has been optimized to achieve high diastereoselectivity, leading to the synthesis of tetrahydrofuran-2-carboxylic acid with excellent enantiomeric excess. A novel, efficient catalyst-free, one-pot synthesis method for polysubstituted furans has been reported, utilizing multicomponent reactions.Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Highly Diastereoselective Hydrogenation
Researchers have explored the hydrogenation of furan-2-carboxylic acid derivatives, including compounds structurally related to Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone. This process has been optimized to achieve high diastereoselectivity, leading to the synthesis of tetrahydrofuran-2-carboxylic acid with excellent enantiomeric excess, demonstrating the compound's utility in synthesizing enantiomerically pure products (Sebek et al., 2009).
Synthesis of Polysubstituted Furans
A novel, efficient catalyst-free, one-pot synthesis method for polysubstituted furans has been reported, utilizing multicomponent reactions. This method enables the synthesis of diverse furan derivatives, including 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones, demonstrating the versatility of furan compounds in synthesizing complex molecular architectures (Damavandi et al., 2012).
Microwave-Assisted Synthesis of Pyrazoline Derivatives
A study on the microwave-assisted synthesis of novel pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives, demonstrates the efficiency of microwave irradiation in synthesizing furan-containing compounds. These derivatives have shown promising anti-inflammatory and antibacterial activities, underscoring the potential of furan derivatives in medicinal chemistry (Ravula et al., 2016).
Enzyme-Catalyzed Oxidation to FDCA
Furan derivatives have also been explored as precursors for biobased platform chemicals. Specifically, furan-2,5-dicarboxylic acid (FDCA), a potential replacement for terephthalic acid in polymer production, can be synthesized from 5-hydroxymethylfurfural (HMF) through enzyme-catalyzed oxidation. This process represents an environmentally friendly, efficient approach to producing FDCA, highlighting the importance of furan derivatives in sustainable chemistry (Dijkman et al., 2014).
Catalytic Synthesis of Cyclopentenones
The aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This process underscores the utility of furan derivatives in catalytic transformations, enabling the synthesis of valuable cyclic compounds (Reddy et al., 2012).
Wirkmechanismus
Mode of Action
The mode of action of Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone . The specific interactions of this compound with its potential targets and the resulting changes at the molecular level are areas for future research.
Biochemical Pathways
The biochemical pathways affected by This compound Furan derivatives are known to be versatile in their biological activities , suggesting that this compound could potentially interact with multiple biochemical pathways
Result of Action
The molecular and cellular effects of This compound Given the diverse biological activities of furan derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels
Eigenschaften
IUPAC Name |
furan-2-yl-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(13,14)8-4-5-11(7-8)10(12)9-3-2-6-15-9/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIINYNNVMFIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2618086.png)
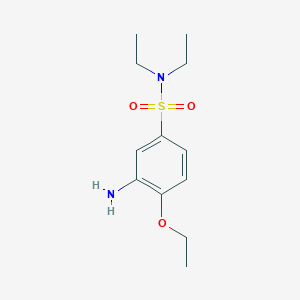
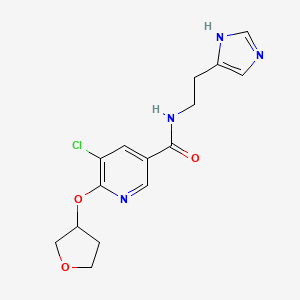
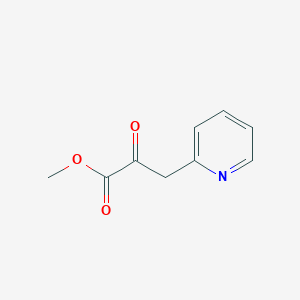
![2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide](/img/structure/B2618094.png)

![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2618099.png)
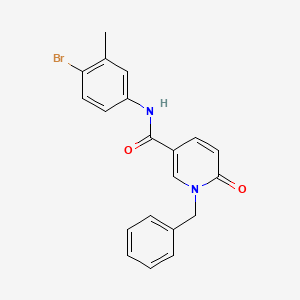
![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2618101.png)
